molecular formula C4H3BrN2O2S B133738 Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate CAS No. 152300-56-6

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

Cat. No. B133738
M. Wt: 223.05 g/mol
InChI Key: HJPUHNZGOZGRMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiadiazole derivatives has been explored in several studies. For instance, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates were synthesized and characterized, demonstrating the potential for fungicidal activity . Another study reported the rapid condensation of aryl thioamides with methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles, highlighting a method that can be scaled up efficiently . Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate was synthesized through cyclization and subsequent bromination, with the bromide reacting with various nucleophiles to form substitution products . Additionally, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, retaining the furylthiadiazole fragment in all transformations .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. The structure of a dimeric organotin complex was confirmed by X-ray diffraction crystallography . Detailed structural analysis of 4-methylthiadiazole-5-carboxylic acid was performed using density functional theory (DFT), revealing insights into the stability of conformers and dimeric forms . The crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole was analyzed to understand the nature and strength of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives with various nucleophiles has been a subject of interest. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to undergo substitution reactions with O-, S-, N-, and P-nucleophiles . The reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases were studied, leading to the formation of thioamides of furylacetic acid and other derivatives without cleavage of the thiadiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been characterized through various experimental and theoretical methods. Spectroscopic studies indicated the influence of molecular aggregation on fluorescence emission spectra and circular dichroism (CD) spectra . The electronic structure, spectral features, and hydrogen bonding of 4-methylthiadiazole-5-carboxylic acid were investigated using DFT, revealing the effects of solvent polarity on intermolecular hydrogen bonding . Theoretical charge density analysis provided insights into the weak interactions present in the crystal structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a component in the synthesis of heterocyclic compounds, which are pivotal as lead molecules in agrochemicals. Compounds like thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, synthesized by combining bioactive substructures, have shown potential wide spectrum fungicide activity, indicating their utility in agricultural sciences (Fan et al., 2010).

Photodynamic Therapy for Cancer

Compounds involving thiadiazole structures are explored for their potential in photodynamic therapy, a treatment for cancer. The specific photophysical and photochemical properties of these compounds, like high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Anticancer Agents

Novel compounds containing the thiadiazole moiety have been synthesized and shown potent anticancer activities. Such compounds are evaluated in vitro and show promising results against certain types of cancers, indicating their significance in medicinal chemistry and pharmaceuticals (Gomha et al., 2017).

Pseudopeptides Synthesis

In the field of organic chemistry, thiadiazole derivatives like alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate are used for the synthesis of pseudopeptides. These compounds have applications in various biochemical processes and drug development (Pevzner et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPUHNZGOZGRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597417
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

CAS RN

152300-56-6
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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